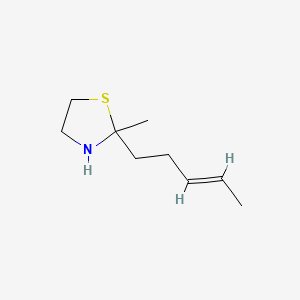![molecular formula C10H17ClO B14449062 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane CAS No. 76026-56-7](/img/structure/B14449062.png)
2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[410]heptane is a bicyclic compound with a unique structure that includes a chlorine atom and an oxygen bridge This compound is part of the 7-oxabicyclo[41
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction process. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The process may also involve the use of automated systems to monitor and control the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce other functional groups present in the compound.
Substitution: This reaction can replace the chlorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield dechlorinated products, and substitution may yield various functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are being studied for potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane include other members of the 7-oxabicyclo[4.1.0]heptane family, such as:
7-Oxabicyclo[2.2.1]heptane: Known for its use in drug discovery and synthesis of bioactive compounds.
2-Methylidene-7-oxanorbornane: Used in radical-induced alkene polymerizations.
Uniqueness
The uniqueness of this compound lies in its specific substituents, such as the chlorine atom and the methyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
76026-56-7 |
|---|---|
Fórmula molecular |
C10H17ClO |
Peso molecular |
188.69 g/mol |
Nombre IUPAC |
2-(2-chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H17ClO/c1-6-4-5-7(10(2,3)11)9-8(6)12-9/h6-9H,4-5H2,1-3H3 |
Clave InChI |
MCJNVGKDSQCXKX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C2C1O2)C(C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


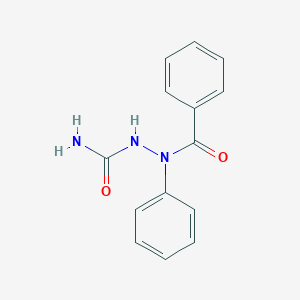
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)


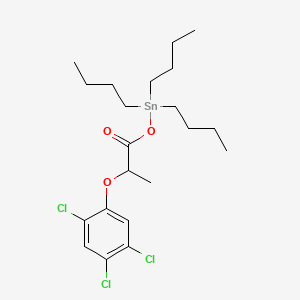

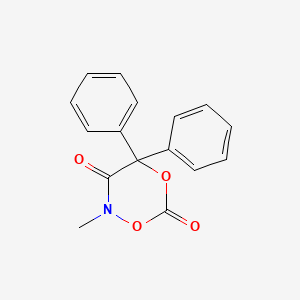
![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)
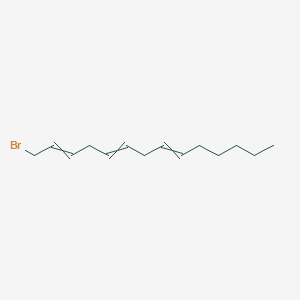



![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)
